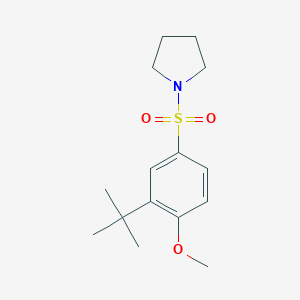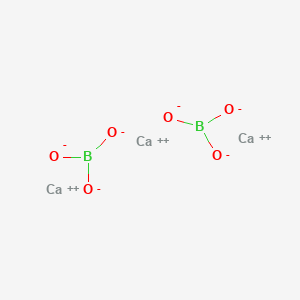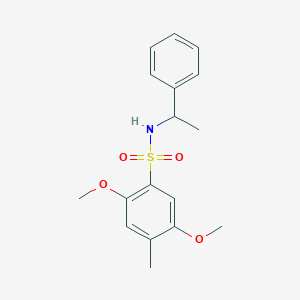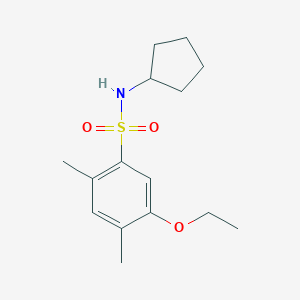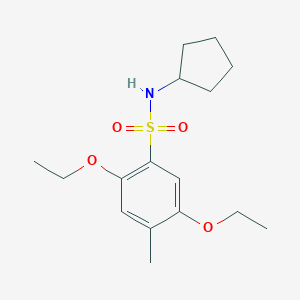
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CP 47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound is structurally similar to THC, the active ingredient in marijuana, but has a different mechanism of action.
Mechanism Of Action
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, inflammation, and immune function. It has been shown to have a higher affinity for CB1 receptors than THC, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and reduction of pain perception. It has also been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has several advantages as a research tool, including its high potency and selectivity for CB1 receptors, which allows for more specific and targeted studies of the endocannabinoid system. However, its potential for misuse and lack of clinical data limit its use in human studies.
Future Directions
Future research on N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 should focus on its potential therapeutic effects in various medical conditions, including pain, inflammation, and neurological disorders. Further studies on its mechanism of action and biochemical and physiological effects may also provide insights into the endocannabinoid system and its role in health and disease. Additionally, the development of safer and more effective synthetic cannabinoids may provide new treatment options for patients.
Synthesis Methods
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 can be synthesized through a multistep process that involves the reaction of various chemical reagents. The exact method of synthesis is not disclosed due to its potential for misuse.
Scientific Research Applications
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been studied extensively for its potential therapeutic effects in various medical conditions such as pain, inflammation, and neurological disorders. It has also been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
properties
Product Name |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H25NO4S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-11-16(15(21-5-2)10-12(14)3)22(18,19)17-13-8-6-7-9-13/h10-11,13,17H,4-9H2,1-3H3 |
InChI Key |
DQOSPZSMHDNKMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
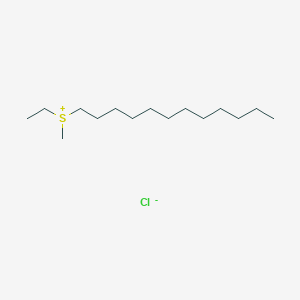



![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
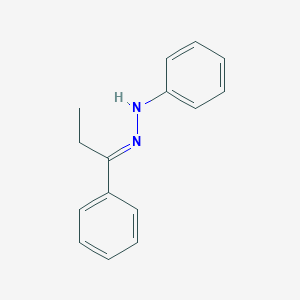
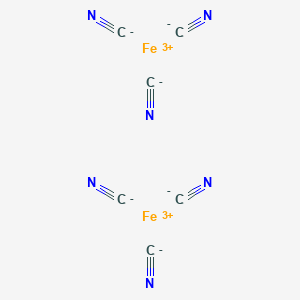
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
